molecular formula C10H12N4 B1387835 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine CAS No. 1135283-77-0

6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

Cat. No.: B1387835
CAS No.: 1135283-77-0
M. Wt: 188.23 g/mol
InChI Key: BJCNRAXMZLAQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary targets of the compound “6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine” are currently unknown. This compound is a specialty product for proteomics research

Biochemical Pathways

Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been associated with a wide range of biomedical applications . .

Biochemical Analysis

Biochemical Properties

6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to the enzyme’s active site .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit the activity of certain kinases, leading to changes in downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby influencing cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of specific enzymes, such as kinases, through hydrogen bonding and hydrophobic interactions. This binding can inhibit the enzyme’s activity, preventing it from phosphorylating its substrates. As a result, the downstream signaling pathways regulated by these enzymes are altered, leading to changes in cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can lead to sustained changes in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and damage to tissues. Threshold effects have been noted, where a certain dosage level is required to achieve the desired biological activity. It is crucial to determine the optimal dosage to balance efficacy and safety in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics. The metabolic flux and levels of metabolites can be affected by the presence of this compound, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its biological activity, as it may concentrate in specific regions where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The precise localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction might involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, followed by cyclization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as dimethylformamide (DMF) and dioxane . Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups onto the pyrazolo[3,4-b]pyridine ring .

Scientific Research Applications

6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-14-10-7(9(11)13-14)4-5-8(12-10)6-2-3-6/h4-6H,2-3H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCNRAXMZLAQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=N2)C3CC3)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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